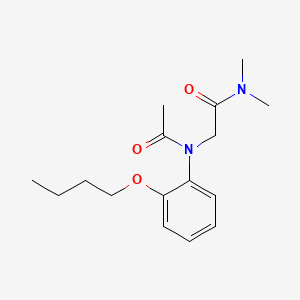
Acetanilide, 2'-butoxy-N-(dimethylcarbamoylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37336 g/mol . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- typically involves the reaction of acetanilide with butoxy and dimethylcarbamoylmethyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to ensure consistent quality and yield. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism of action of Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- include:
Acetanilide: Known for its analgesic and antipyretic properties.
N-phenylacetamide: Used in the synthesis of various pharmaceuticals.
Paracetamol: Widely used as an analgesic and antipyretic.
Uniqueness
Its butoxy and dimethylcarbamoylmethyl groups provide additional versatility in chemical reactions and potential therapeutic effects .
Propriétés
Numéro CAS |
93142-86-0 |
|---|---|
Formule moléculaire |
C16H24N2O3 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
2-(N-acetyl-2-butoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H24N2O3/c1-5-6-11-21-15-10-8-7-9-14(15)18(13(2)19)12-16(20)17(3)4/h7-10H,5-6,11-12H2,1-4H3 |
Clé InChI |
FJULPDQUPFBURM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


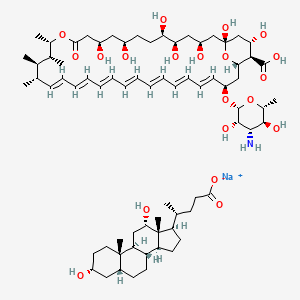
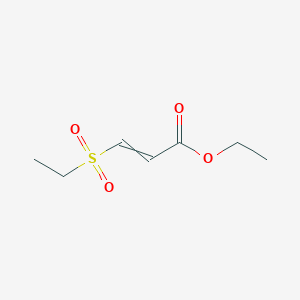
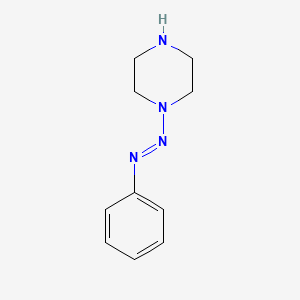
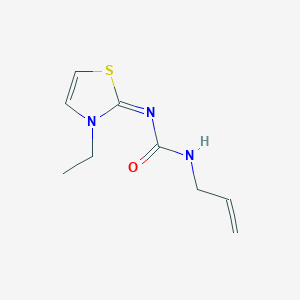
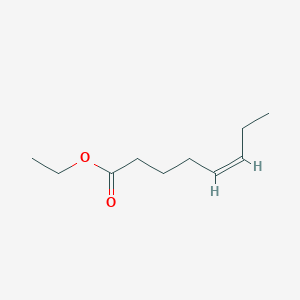
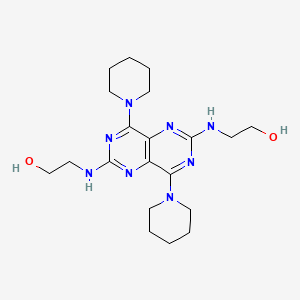
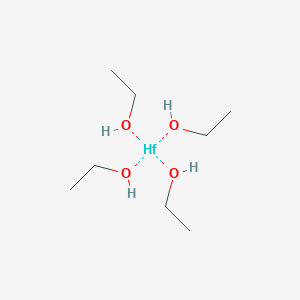
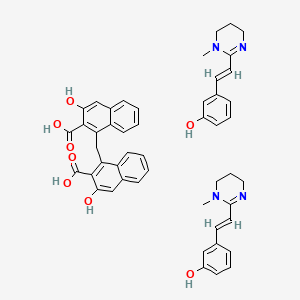
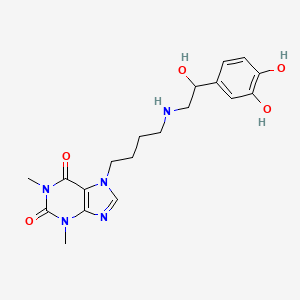
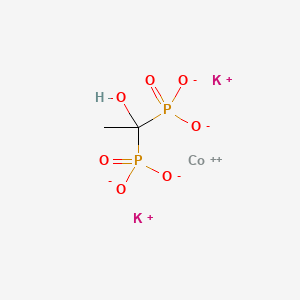
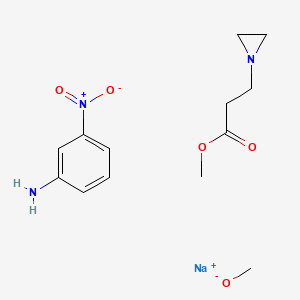
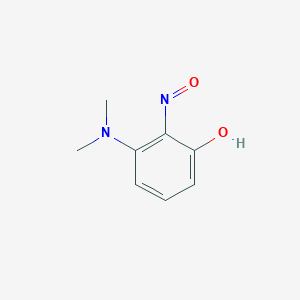
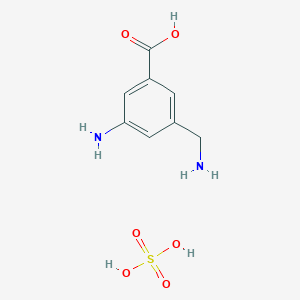
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
